molecular formula C18H14N4O3S B2999496 N-(1-cyanocyclopropyl)-3-[(furan-2-yl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1808757-43-8

N-(1-cyanocyclopropyl)-3-[(furan-2-yl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2999496
CAS RN: 1808757-43-8
M. Wt: 366.4
InChI Key: OYQZDFIHZPVVCV-UHFFFAOYSA-N
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Description

  • IUPAC Name : 1-(2-furyl)ethanamine


Chemical Reactions Analysis

Studies have explored the reactivity of this compound, particularly its interaction with biological targets. Notably, it has been investigated as an antimalarial agent. The compound MMV019918, structurally related to Furan-2-yl-piperazin-1-yl-methanone, exhibits dual activity against both asexual stages and gametocytes of Plasmodium falciparum . Its inhibitory effects on calcium channels and potential transmission-blocking activity make it a promising candidate for malaria treatment.


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 281°C at 760 mmHg
  • Density : 1.136 g/cm³

properties

IUPAC Name

N-(1-cyanocyclopropyl)-3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c19-10-18(5-6-18)21-15(23)11-3-4-13-14(8-11)20-17(26)22(16(13)24)9-12-2-1-7-25-12/h1-4,7-8H,5-6,9H2,(H,20,26)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQZDFIHZPVVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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